

# Synthesis of Novel 2-Anilinophenylacetic Acid Derivatives: Application Notes and Protocols

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## Compound of Interest

Compound Name: 2-Anilinophenylacetic acid

Cat. No.: B1207824

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This document provides detailed protocols for the synthesis of novel derivatives of **2-anilinophenylacetic acid**, a core scaffold in many non-steroidal anti-inflammatory drugs (NSAIDs). The methodologies outlined below focus on two powerful C-N cross-coupling reactions: the Ullmann condensation and the Buchwald-Hartwig amination. These protocols are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

## Introduction

**2-Anilinophenylacetic acid** and its analogues are a critically important class of compounds in pharmaceutical sciences, most notably represented by diclofenac.[1][2][3] These molecules typically exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[4][5][6][7][8] The synthesis of novel derivatives allows for the exploration of structure-activity relationships (SAR), potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles.

This application note details two primary synthetic strategies for the formation of the core N-aryl bond in **2-anilinophenylacetic acid** derivatives: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

## Data Presentation: A Comparative Overview of Synthetic Protocols

The following tables summarize the key quantitative data for the synthesis of **2-anilinophenylacetic acid** derivatives via the Ullmann condensation and Buchwald-Hartwig amination.

Table 1: Ullmann Condensation for the Synthesis of N-Aryl Anthranilic Acid Derivatives[9]

Entry	Substituted Aniline	Catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Aniline	CuO	K <sub>2</sub> CO <sub>3</sub>	N/A	Reflux	7	65
2	4-Chloroaniline	CuO	K <sub>2</sub> CO <sub>3</sub>	N/A	Reflux	7	72
3	4-Methylaniline	CuO	K <sub>2</sub> CO <sub>3</sub>	N/A	Reflux	7	78
4	4-Methoxyaniline	CuO	K <sub>2</sub> CO <sub>3</sub>	N/A	Reflux	7	68
5	2-Nitroaniline	CuO	K <sub>2</sub> CO <sub>3</sub>	Xylene	140-150	24	Low
6	2-Cyanoaniline	CuO	K <sub>2</sub> CO <sub>3</sub>	Xylene	140-150	24	Low

Table 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Anthranilic Acid Derivatives[10][11]

Entry	Aryl Halide	Amine	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Methyl 2-iodobenzoate	Aniline	Pd(OAc) <sub>2</sub> (2)	XPhos (4)	K <sub>3</sub> PO <sub>4</sub>	Toluene/DMF	100	16	85
2	4,7-dibromobenzof[c]-1,2,5-thiadiazole	Benzo phenone imine	Pd(OAc) <sub>2</sub> (5)	BINAP (8)	Cs <sub>2</sub> CO <sub>3</sub>	Toluene	110	8	High
3	6-Bromoisoquinoline-1-carbonitrile	(S)-3-Amino-2-methylpropan-1-ol	Pd <sub>2</sub> (dba) <sub>3</sub> (1)	Xantphos (2)	NaOtBu	Toluene	80	18	90

## Experimental Protocols

### Protocol 1: Synthesis of N-Aryl Anthranilic Acids via Ullmann Condensation

This protocol is adapted from the synthesis of N-aryl anthranilic acid derivatives.<sup>[9]</sup>

Materials:

- o-Chlorobenzoic acid
- Substituted aniline (e.g., 4-chloroaniline)

- Cupric oxide (CuO)
- Anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Ethanol (95%)
- Dilute hydrochloric acid (HCl)
- Deionized water

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine o-chlorobenzoic acid (1.0 mol equivalent), the desired substituted aniline (1.2 mol equivalent), cupric oxide (catalytic amount, e.g., 1 g per mol of o-chlorobenzoic acid), and anhydrous potassium carbonate (stoichiometric amount to neutralize the HCl formed).
- Heat the mixture under reflux for 7 hours.
- After cooling to room temperature, suspend the solid residue in water.
- Acidify the aqueous suspension with dilute hydrochloric acid to precipitate the N-aryl anthranilic acid derivative.
- Filter the precipitate, wash with deionized water, and dry.
- Recrystallize the crude product from 95% ethanol to yield the purified N-aryl anthranilic acid.

## Protocol 2: Synthesis of N-Aryl Anthranilic Acid Esters via Buchwald-Hartwig Amination

This protocol is based on the synthesis of N-arylated anthranilates.[\[11\]](#)

#### Materials:

- Methyl 2-iodoterephthalate
- Substituted aniline (e.g., aniline)

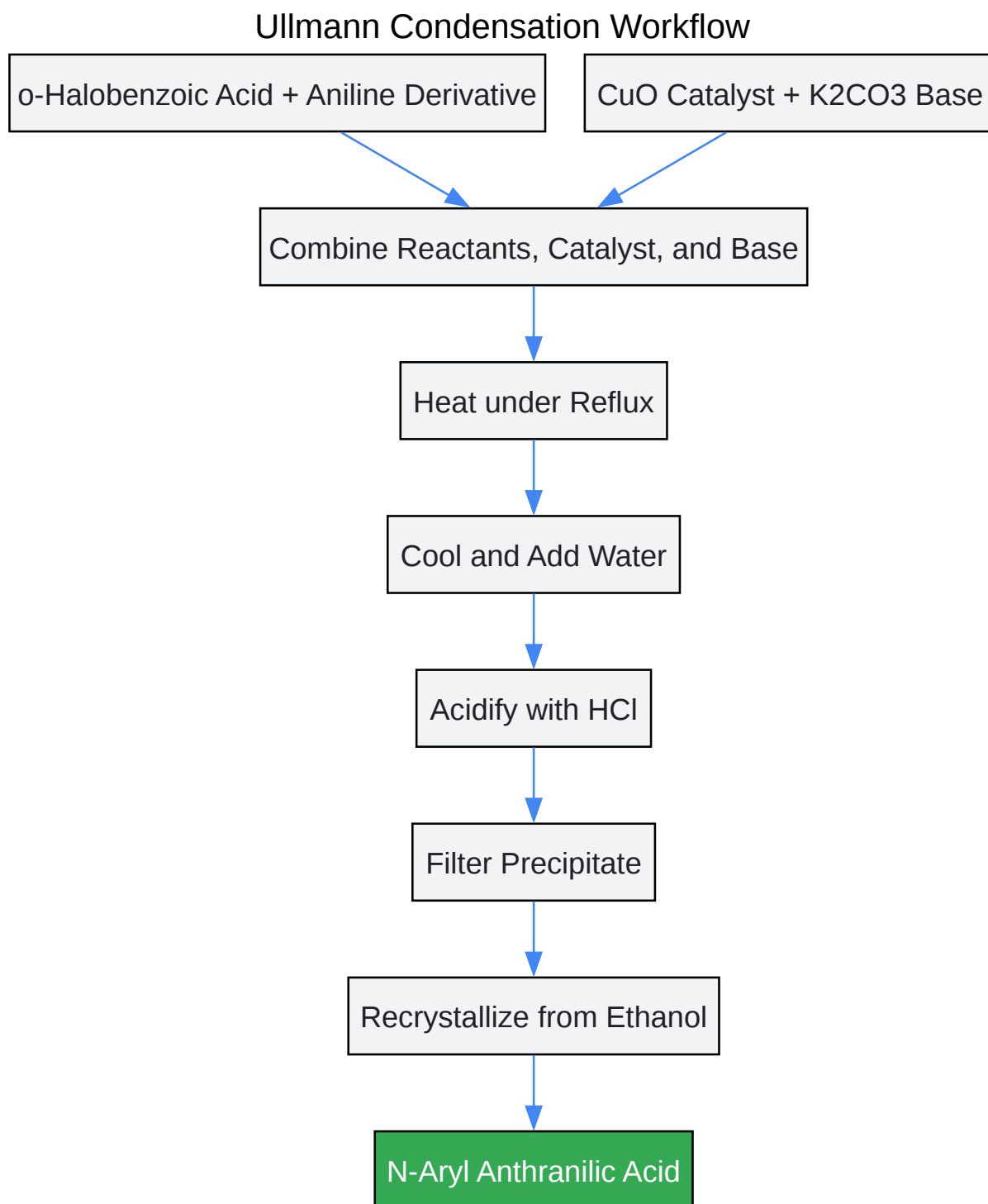
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
- Potassium phosphate ( $\text{K}_3\text{PO}_4$ )
- Toluene
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine

#### Procedure:

- To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-iodoterephthalate (1.0 mol equivalent), the substituted aniline (1.2 mol equivalent), potassium phosphate (2.0 mol equivalent), palladium(II) acetate (2 mol%), and XPhos (4 mol%).
- Add a mixture of toluene and DMF as the solvent.
- Seal the flask and heat the reaction mixture at 100 °C for 16 hours with stirring.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl anthranilate.

## Mandatory Visualization

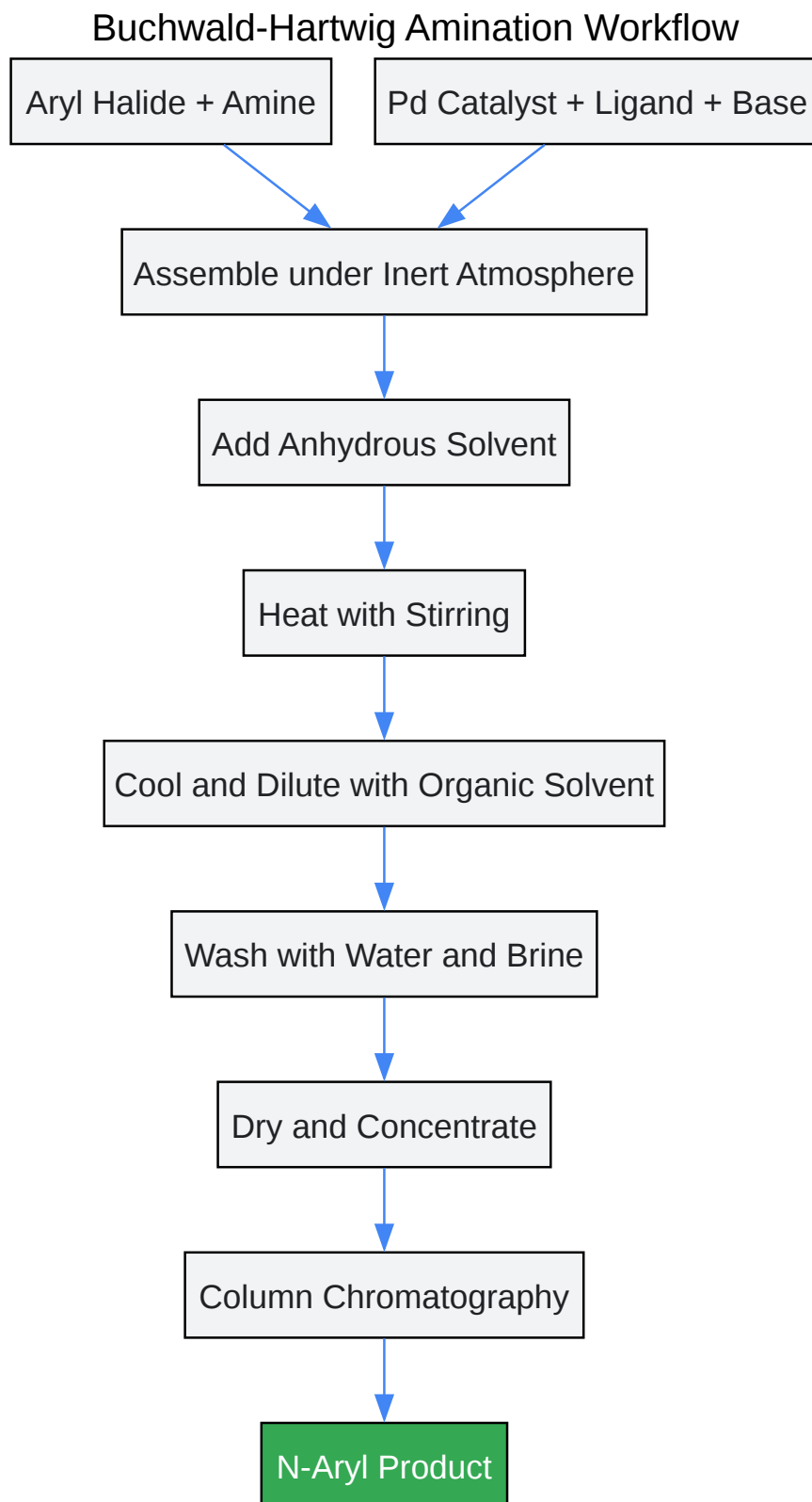
### Synthetic Workflow: Ullmann Condensation



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Caption: General workflow for the Ullmann condensation synthesis of N-aryl anthranilic acids.

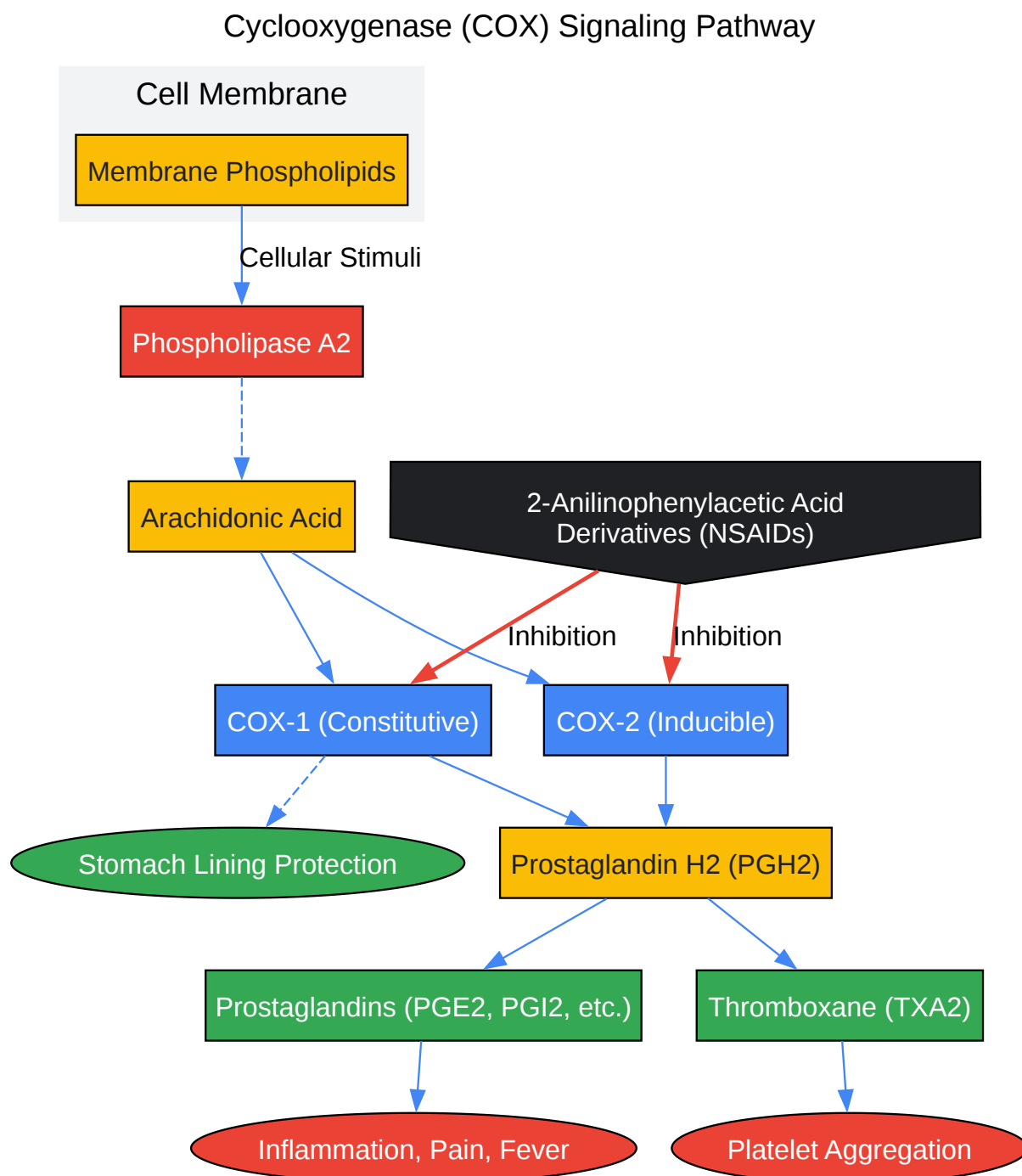
## Synthetic Workflow: Buchwald-Hartwig Amination



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Caption: General workflow for the Buchwald-Hartwig amination.

## Signaling Pathway: Cyclooxygenase (COX) Inhibition





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Caption: Inhibition of the COX pathway by **2-anilinophenylacetic acid** derivatives.

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